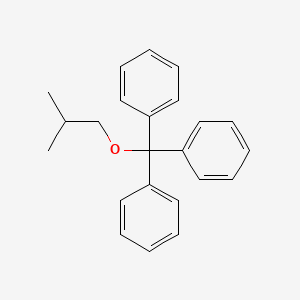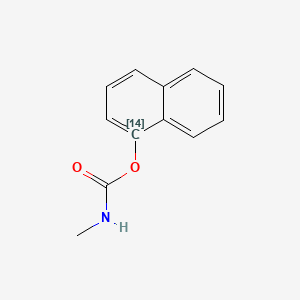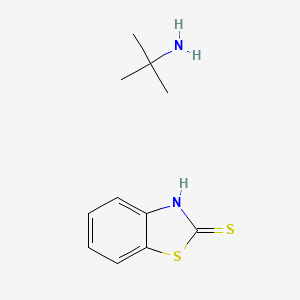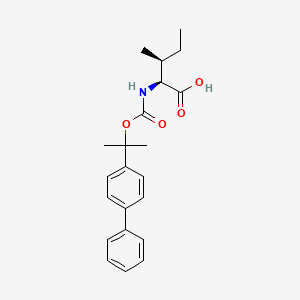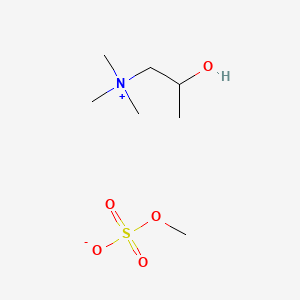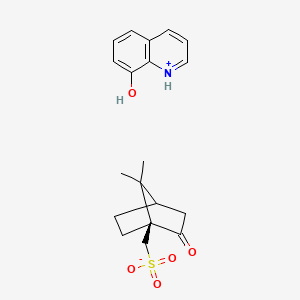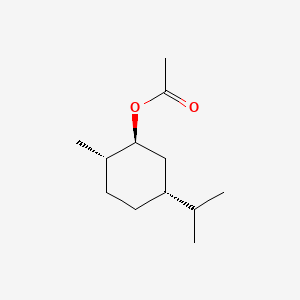
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclohexyl acetate structure, which includes an isopropyl group and a methyl group attached to the cyclohexane ring. The stereochemistry of the compound is specified by the (1S-(1alpha,2beta,5beta)) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
科学的研究の応用
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes or physiological responses.
類似化合物との比較
Similar Compounds
(1R-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate: A stereoisomer with a different spatial arrangement of substituents.
Cyclohexyl acetate: Lacks the isopropyl and methyl groups, making it less complex.
Isopropyl acetate: Contains an isopropyl group but lacks the cyclohexane ring structure.
Uniqueness
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexane ring. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
51446-60-7 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
[(1S,2S,5R)-2-methyl-5-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1 |
InChIキー |
JAKFDYGDDRCJLY-WCQGTBRESA-N |
異性体SMILES |
C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(C)C |
正規SMILES |
CC1CCC(CC1OC(=O)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



